![molecular formula C11H12BrN5O2 B5799675 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5799675.png)
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide
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Overview
Description
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound with potential applications in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves the inhibition of certain enzymes such as tyrosine kinases. This inhibition can lead to the disruption of various cellular processes, including cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide have been studied in various cell lines and animal models. This compound has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which can lead to the disruption of various cellular processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments include its potential anti-cancer properties and its ability to inhibit the activity of certain enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research involving 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide. These include further studies on its mechanism of action, potential side effects, and optimization of its anti-cancer properties. Additionally, this compound could be used in combination with other anti-cancer drugs to enhance their effectiveness. Finally, this compound could be further developed for potential therapeutic applications in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been achieved through various methods. One such method involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 2-methyl-2H-tetrazole-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 3-bromo-4-ethoxyaniline with 2-methyl-2H-tetrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide has potential applications in the field of scientific research. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in various cellular processes. This compound has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
3-bromo-4-ethoxy-N-(2-methyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O2/c1-3-19-9-5-4-7(6-8(9)12)10(18)13-11-14-16-17(2)15-11/h4-6H,3H2,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPVXAQKMCRYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide |
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